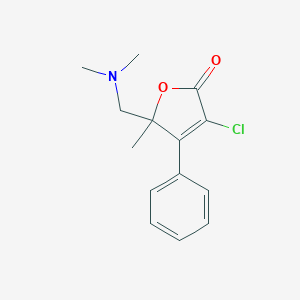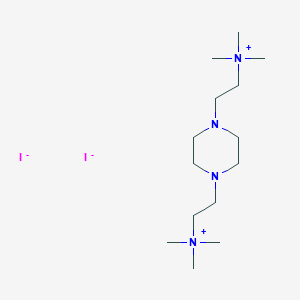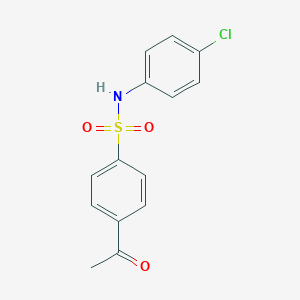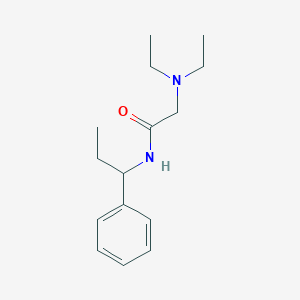
3-Chloro-5-((dimethylamino)methyl)-5-methyl-4-phenyl-2(5H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-((dimethylamino)methyl)-5-methyl-4-phenyl-2(5H)-furanone, also known as MXC, is a synthetic compound that belongs to the class of organochlorine pesticides. It was first synthesized in the 1970s and has been widely used in agriculture as a pesticide. However, due to its potential health and environmental hazards, its use has been restricted in many countries.
Mecanismo De Acción
3-Chloro-5-((dimethylamino)methyl)-5-methyl-4-phenyl-2(5H)-furanone acts by binding to estrogen receptors in the body and activating them. This leads to a range of physiological effects, including alterations in gene expression, cell proliferation, and differentiation. It has also been shown to affect the development of reproductive organs and the reproductive cycle in animals.
Biochemical and physiological effects:
3-Chloro-5-((dimethylamino)methyl)-5-methyl-4-phenyl-2(5H)-furanone has been found to have a range of biochemical and physiological effects in animals. Studies have shown that it can affect the production of hormones such as testosterone and progesterone, as well as alter the levels of enzymes and proteins involved in various metabolic pathways. It has also been shown to have toxic effects on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-5-((dimethylamino)methyl)-5-methyl-4-phenyl-2(5H)-furanone has been used as a tool in laboratory experiments to study the effects of estrogenic compounds on the endocrine system and reproductive health. Its advantages include its ability to mimic the effects of estrogen in the body, allowing researchers to study the mechanisms of estrogen action. However, its use is limited by its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are many potential future directions for research on 3-Chloro-5-((dimethylamino)methyl)-5-methyl-4-phenyl-2(5H)-furanone and related compounds. One area of interest is the development of safer and more effective alternatives to 3-Chloro-5-((dimethylamino)methyl)-5-methyl-4-phenyl-2(5H)-furanone for use as pesticides. Another area is the study of the effects of 3-Chloro-5-((dimethylamino)methyl)-5-methyl-4-phenyl-2(5H)-furanone on human health, particularly its potential to disrupt the endocrine system and cause adverse health effects. Further research is also needed to understand the mechanisms of 3-Chloro-5-((dimethylamino)methyl)-5-methyl-4-phenyl-2(5H)-furanone action and its effects on various physiological systems.
Métodos De Síntesis
3-Chloro-5-((dimethylamino)methyl)-5-methyl-4-phenyl-2(5H)-furanone can be synthesized by the reaction of 3-chloro-4-methylphenyl isocyanate with N,N-dimethylformamide dimethyl acetal in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain 3-Chloro-5-((dimethylamino)methyl)-5-methyl-4-phenyl-2(5H)-furanone.
Aplicaciones Científicas De Investigación
3-Chloro-5-((dimethylamino)methyl)-5-methyl-4-phenyl-2(5H)-furanone has been extensively studied for its potential effects on human health and the environment. It has been found to have estrogenic activity, which means that it can mimic the effects of the hormone estrogen in the body. This has led to concerns about its potential to disrupt the endocrine system and cause adverse health effects.
Propiedades
Número CAS |
106609-76-1 |
|---|---|
Nombre del producto |
3-Chloro-5-((dimethylamino)methyl)-5-methyl-4-phenyl-2(5H)-furanone |
Fórmula molecular |
C14H16ClNO2 |
Peso molecular |
265.73 g/mol |
Nombre IUPAC |
3-chloro-5-[(dimethylamino)methyl]-5-methyl-4-phenylfuran-2-one |
InChI |
InChI=1S/C14H16ClNO2/c1-14(9-16(2)3)11(12(15)13(17)18-14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clave InChI |
ODLWXXDTMOWJMA-UHFFFAOYSA-N |
SMILES |
CC1(C(=C(C(=O)O1)Cl)C2=CC=CC=C2)CN(C)C |
SMILES canónico |
CC1(C(=C(C(=O)O1)Cl)C2=CC=CC=C2)CN(C)C |
Sinónimos |
3-chloro-5-(dimethylaminomethyl)-5-methyl-4-phenyl-furan-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)
![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)


![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)



![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)


